(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 121073-74-3
VCID: VC20869045
InChI: InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)6(12)8-7-4/h1H,2H2,(H,7,9)(H,8,12)(H,10,11)
SMILES: C1=C(C(=O)NNC1=O)CC(=O)O
Molecular Formula: C6H6N2O4
Molecular Weight: 170.12 g/mol

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

CAS No.: 121073-74-3

Cat. No.: VC20869045

Molecular Formula: C6H6N2O4

Molecular Weight: 170.12 g/mol

* For research use only. Not for human or veterinary use.

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid - 121073-74-3

Specification

CAS No. 121073-74-3
Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
IUPAC Name 2-(3,6-dioxo-1,2-dihydropyridazin-4-yl)acetic acid
Standard InChI InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)6(12)8-7-4/h1H,2H2,(H,7,9)(H,8,12)(H,10,11)
Standard InChI Key MIXPCRZDRIRXJD-UHFFFAOYSA-N
SMILES C1=C(C(=O)NNC1=O)CC(=O)O
Canonical SMILES C1=C(C(=O)NNC1=O)CC(=O)O

Introduction

Chemical Identity and Nomenclature

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid (CAS 121073-74-3) is a heterocyclic compound containing a pyridazine ring system with specific functional group modifications. The compound is characterized by a pyridazine core with ketone groups at positions 3 and 6, and an acetic acid moiety at position 4. The systematic IUPAC name for this compound is 2-(3,6-dioxo-1,2-dihydropyridazin-4-yl)acetic acid .

The compound is also known by several synonyms in scientific literature, including:

  • 1,2,3,6-Tetrahydro-3,6-dioxo-4-pyridazineacetic acid

  • 2-(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

  • (6-Hydroxy-3-oxo-2,3-dihydropyridazin-4-yl)acetic acid

These variations in nomenclature reflect different perspectives on the structural representation of the compound, particularly with regard to the tautomeric forms of the pyridazine ring system.

Structural Properties and Chemical Identifiers

The molecular structure of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid consists of a pyridazine ring with specific substitutions. The compound has precisely defined chemical identifiers that are essential for its unambiguous identification in databases and literature.

Basic Structural Information

Table 1: Fundamental Structural Properties

PropertyValue
Molecular FormulaC₆H₆N₂O₄
Molecular Weight170.12 g/mol
Canonical SMILESC1=C(C(=O)NNC1=O)CC(=O)O
InChIInChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)6(12)8-7-4/h1H,2H2,(H,7,9)(H,8,12)(H,10,11)
InChI KeyMIXPCRZDRIRXJD-UHFFFAOYSA-N
MDL NumberMFCD00297121

The molecular structure features a six-membered pyridazine ring with two nitrogen atoms in adjacent positions. The compound contains a total of four oxygen atoms: two are part of carbonyl groups on the pyridazine ring (positions 3 and 6), and two are part of the carboxylic acid group of the acetic acid moiety at position 4. This structural arrangement confers specific chemical properties to the molecule .

Physicochemical Properties

The physicochemical properties of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid provide important insights into its behavior in different environments and its potential applications in chemical research.

Table 2: Physicochemical Properties

PropertyValue
AppearanceBrown or yellow to off-white solid
Density1.479 g/cm³
LogP-1.30970
Purity (Commercial)Typically 95%

Structural Relationship to Biologically Relevant Systems

While direct information about the biological activity of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid is limited in the provided search results, compounds containing pyridazine scaffolds are generally of interest in medicinal chemistry due to their potential interactions with biological systems.

Synthetic Applications and Research Utility

The compound is primarily classified as a heterocyclic building block , which indicates its utility in synthetic organic chemistry and potentially in the development of pharmaceutically relevant compounds.

Role as a Chemical Building Block

As a heterocyclic building block, (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid can serve as a precursor or intermediate in the synthesis of more complex molecules. The presence of multiple functional groups (carboxylic acid, ketones) provides sites for further chemical modification, making it a versatile starting material for diverse synthetic pathways.

Related Pyridazine Derivatives

The pyridazine scaffold is found in numerous compounds with diverse applications. While specific information about derivatives of (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid is limited in the provided search results, other pyridazine-containing compounds have been mentioned.

Structurally Related Compounds

Several related pyridazine compounds appear in the search results, including:

  • (6-Methylpyridazin-3-yl)methanamine hydrochloride

  • 1-(pyridazin-3-yl)cyclopropane-1-carboxylic acid

  • 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

  • 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

These compounds share the basic pyridazine structure but differ in their substitution patterns, highlighting the versatility of the pyridazine scaffold in constructing diverse chemical entities.

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